

Technical Guide: Function and Application of Ripk2/3-IN-1

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Compound of Interest

Compound Name: *Ripk2/3-IN-1*

Cat. No.: *B12391140*

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Executive Summary

Ripk2/3-IN-1 is a high-potency, dual-target small molecule inhibitor designed to simultaneously blockade Receptor-Interacting Protein Kinase 2 (RIPK2) and Receptor-Interacting Protein Kinase 3 (RIPK3).^{[1][2]}

Unlike selective mono-inhibitors (e.g., GSK583 for RIPK2 or GSK872 for RIPK3), **Ripk2/3-IN-1** addresses the complex pathophysiology of autoimmune diseases like Inflammatory Bowel Disease (IBD), where both pro-inflammatory cytokine release (driven by RIPK2) and necroptotic tissue damage (driven by RIPK3) occur concurrently.

Key Technical Specifications

Parameter	Specification
Primary Targets	RIPK2, RIPK3
Mechanism of Action	ATP-competitive inhibition (Type I/II kinase inhibition)
Chemical Scaffold	Quinazoline-based
Potency (IC50)	RIPK2: 3 nM RIPK3: 117 nM
Cellular Potency	14 ± 4 nM (NOD1-induced NF-κB reporter assay)
Molecular Formula	C ₂₄ H ₁₆ N ₄ O ₂ S ₂

Mechanistic Function & Pharmacodynamics

The Dual-Inhibition Rationale

The therapeutic value of **Ripk2/3-IN-1** lies in its ability to sever two distinct but overlapping arms of the innate immune response:

- The RIPK2 Axis (Inflammation):
 - Pathway: NOD1/NOD2 signaling.[3][4][5]
 - Mechanism: Upon recognition of bacterial peptidoglycans (e.g., MDP or iE-DAP), NOD receptors recruit RIPK2 via CARD-CARD interactions.[5] RIPK2 undergoes K63-linked polyubiquitination, recruiting TAK1 and the IKK complex.
 - Inhibition Outcome: **Ripk2/3-IN-1** prevents RIPK2 autophosphorylation and subsequent downstream activation of NF-κB and MAPK, halting the transcription of cytokines like TNF-α, IL-6, and IL-1β.
- The RIPK3 Axis (Necroptosis):
 - Pathway: TNFR1/Death Receptor signaling.

- Mechanism: Under caspase-8 compromised conditions, RIPK1 recruits RIPK3 via RHIM domains to form the necrosome. RIPK3 phosphorylates MLKL, causing membrane rupture and inflammatory cell death.
- Inhibition Outcome: By inhibiting RIPK3 kinase activity, **Ripk2/3-IN-1** prevents MLKL phosphorylation, thereby blocking necroptosis and preserving mucosal barrier integrity in IBD models.

Structural Biology

Ripk2/3-IN-1 utilizes a quinazoline scaffold. Structure-Activity Relationship (SAR) studies indicate that modifications at positions 6 and 7 of the quinazoline ring are critical for achieving the balanced selectivity profile (3 nM vs 117 nM). The molecule likely binds in the ATP-binding pocket, stabilizing the kinase in an inactive conformation.

Signal Transduction Visualization

The following diagram illustrates the dual intervention points of **Ripk2/3-IN-1** within the NOD-like receptor and TNF receptor pathways.



Figure 1: Dual Mechanism of Action of Ripk2/3-IN-1 in Inflammation and Necroptosis

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Validated Experimental Protocols Reconstitution and Storage

To ensure reproducibility, strictly adhere to the solvent handling protocols. **Ripk2/3-IN-1** is hydrophobic.

- Stock Solution: Dissolve in DMSO to 10 mM.
- Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- Working Solution: Dilute in cell culture media immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent toxicity.

Cell-Based NF-κB Reporter Assay (RIPK2 Activity)

This protocol validates the compound's ability to block NOD1-mediated inflammation in a cellular context.

Materials:

- Cell Line: THP-1-Dual™ cells (InvivoGen) or HEK293T transfected with NOD1/NF-κB-Luciferase.
- Ligand: C12-iE-DAP (NOD1 ligand) or L18-MDP (NOD2 ligand).
- Reagent: QUANTI-Blue™ or Luciferase assay system.

Workflow:

- Seeding: Plate THP-1 cells at

cells/well in a 96-well plate.
- Pre-treatment: Add **Ripk2/3-IN-1** in a dose-response series (e.g., 0.1 nM to 10 μM). Include a "DMSO only" vehicle control.
- Incubation: Incubate for 1 hour at 37°C, 5% CO₂.
 - Scientific Note: Pre-incubation is crucial for ATP-competitive inhibitors to occupy the kinase pocket before the conformational change induced by ligand binding.
- Stimulation: Add C12-iE-DAP (final conc. 100 ng/mL) to stimulate the NOD1-RIPK2 axis.

- Activation: Incubate for 18–24 hours.
- Readout: Measure SEAP (Secreted Embryonic Alkaline Phosphatase) or Luciferase activity in the supernatant.
- Analysis: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).
 - Expected Result: IC50 \approx 14 nM.[1]

Necroptosis Protection Assay (RIPK3 Activity)

This protocol validates the compound's ability to block RIPK3-dependent cell death.

Workflow:

- Seeding: Plate HT-29 or L929 cells.
- Pre-treatment: Add **Ripk2/3-IN-1** (dose-response).
- Induction (TSZ): Induce necroptosis by adding:
 - TNF- α (20 ng/mL)
 - Smac mimetic (e.g., BV6, 1 μ M)
 - Z-VAD-FMK (Pan-caspase inhibitor, 20 μ M)
- Incubation: Incubate for 24 hours.
- Readout: Measure cell viability using CellTiter-Glo® (ATP levels) or LDH release.
 - Success Metric: Restoration of cell viability in TSZ-treated wells compared to vehicle.

References

- Primary Characterization & SAR
 - Wang, Y., et al. (2023). "Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases." [2] European Journal of

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- RIPK2/3 Biology & IBD Context
 - Honjo, H., et al. (2021). "Association of RIPK2 and RIPK3 with Inflammatory Bowel Disease Pathogenesis." [2] *Frontiers in Immunology*.
- Vendor/Database Validation (Chemical Properties)
 - InvivoChem Product Data: **RIPK2/3-IN-1**.

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